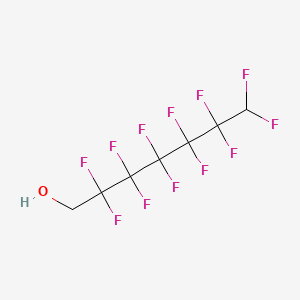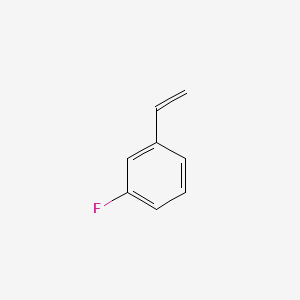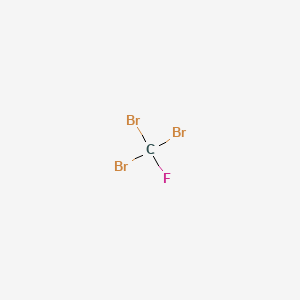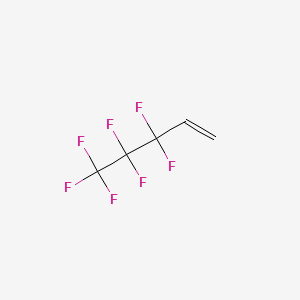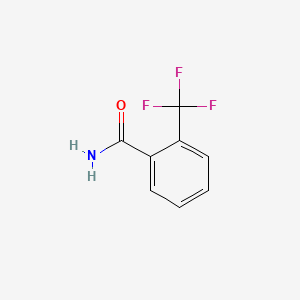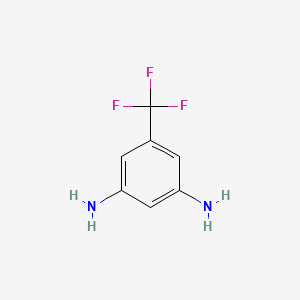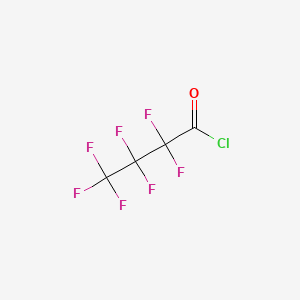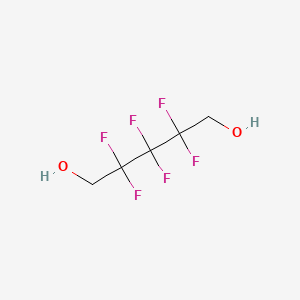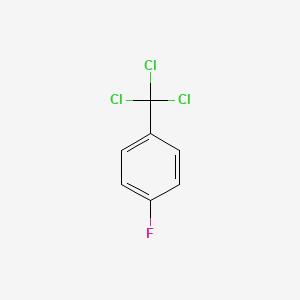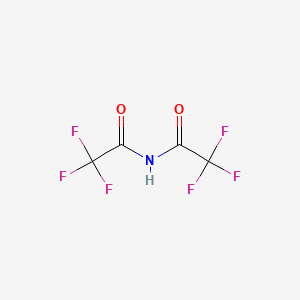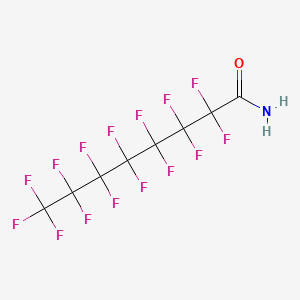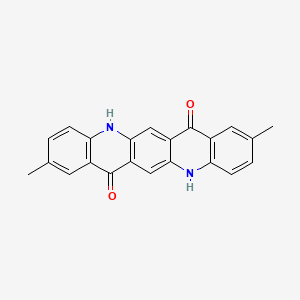
2,9-Dimethylquinacridone
概述
描述
2,9-Dimethylquinacridone is an organic compound belonging to the quinacridone family, known for its vibrant red color. It is widely used as a pigment in various applications due to its excellent lightfastness, heat stability, and resistance to chemicals . The compound’s chemical formula is C₂₂H₁₆N₂O₂, and it is often referred to as Pigment Red 122 in industrial contexts .
作用机制
Target of Action
2,9-Dimethylquinacridone, also known as Hostaperm Pink E, is primarily used as a pigment in various industries, including art and imaging . Its primary target is the visual perception of color, where it provides a distinctive pink hue.
Mode of Action
The mode of action of this compound involves the absorption and reflection of light. The specific structure of the compound, including its unique hydrogen bonding pattern , allows it to absorb certain wavelengths of light while reflecting others, resulting in its characteristic color.
Biochemical Pathways
The compound’s interaction with light and its subsequent reflection is a key aspect of its function .
Pharmacokinetics
Its physical and chemical properties, such as its stability and solubility, play a role in its effectiveness as a pigment .
Result of Action
The primary result of this compound’s action is the production of a specific pink color. This is achieved through the compound’s interaction with light and its ability to reflect certain wavelengths .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and light exposure. For instance, the temperature dependence of the crystal structures of this compound was investigated using powder X-ray diffraction and terahertz spectroscopy . Furthermore, this compound is known to be more stable against heat and light irradiation than other similar compounds .
生化分析
Biochemical Properties
It is known that the compound has low solubility, which leads to stable structures and low uptake by plants, animals, and humans . The compound also has four hydrogen bond-forming functional groups per molecule, which allow nanoparticle decomposition and enzymatic degradation in natural environments .
Molecular Mechanism
It is known that the compound forms hydrogen bond networks, which could potentially influence its interactions with biomolecules
Temporal Effects in Laboratory Settings
It has been suggested that the compound exhibits excellent electrochemical performances when serving as an anode material in lithium-ion batteries, indicating potential long-term stability .
准备方法
Synthetic Routes and Reaction Conditions: 2,9-Dimethylquinacridone is synthesized through a multi-step process involving the condensation of aniline derivatives with phthalic anhydride, followed by cyclization and oxidation steps . The key steps include:
Condensation: Aniline derivatives react with phthalic anhydride in the presence of a catalyst to form a dihydrophthalazine intermediate.
Cyclization: The intermediate undergoes cyclization to form a quinacridone structure.
Oxidation: The final step involves oxidation to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes with stringent control over reaction conditions to ensure high purity and yield. The use of advanced catalysts and optimized reaction parameters enhances the efficiency of the process .
化学反应分析
Types of Reactions: 2,9-Dimethylquinacridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinacridone derivatives.
Reduction: Reduction reactions can modify the quinacridone structure, affecting its color properties.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of N-substituted quinacridones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinacridones, which exhibit different shades and properties depending on the nature of the substituents .
科学研究应用
2,9-Dimethylquinacridone has a wide range of applications in scientific research:
相似化合物的比较
2,9-Dimethylquinacridone is compared with other quinacridone derivatives such as:
Unsubstituted Quinacridone: Known for its high tinctorial strength and lightfastness.
N,N’-Dimethylquinacridone: Exhibits different hydrogen bonding patterns and color properties.
2,9-Dichloroquinacridone: Used in similar applications but with distinct chemical and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique color properties and stability, making it highly valuable in various applications .
属性
IUPAC Name |
2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c1-11-3-5-17-13(7-11)21(25)15-9-20-16(10-19(15)23-17)22(26)14-8-12(2)4-6-18(14)24-20/h3-10H,1-2H3,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWSZJSDZKWQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052655 | |
| Record name | C.I. Pigment Red 122 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Water or Solvent Wet Solid | |
| Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
980-26-7 | |
| Record name | Pigment Red 122 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=980-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Pigment Red 122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000980267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Red 122 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,12-dihydro-2,9-dimethylquino[2,3-b]acridine-7,14-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,9-DIMETHYLQUINACRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28UCS3P84C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
